furan-2-carboxylate
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Overview
Description
furan-2-carboxylate is an organic compound that consists of a furan ring and a carboxylic acid side-group. The name “furoate” is derived from the Latin word “furfur,” meaning bran, from which these compounds were first produced . This compound is widely encountered in food products as a preservative and a flavoring agent, imparting a sweet, earthy flavor .
Preparation Methods
furan-2-carboxylate can be synthesized by the oxidation of either furfuryl alcohol or furfural. This can be achieved chemically or biocatalytically . The current industrial route involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution, producing a 1:1 ratio of 2-furoic acid and furfuryl alcohol . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids using a zirconium dioxide catalyst .
Chemical Reactions Analysis
furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-furandicarboxylic acid.
Reduction: Reduction of this compound can yield furfuryl alcohol.
Substitution: It can undergo substitution reactions, such as the formation of alkyl 2-furoates.
Common reagents and conditions used in these reactions include hydrogen peroxide, sodium percarbonate, and iron (III) perchlorate . Major products formed from these reactions include 2,5-furandicarboxylic acid, furfuryl alcohol, and various alkyl furoates .
Scientific Research Applications
furan-2-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of furan-2-carboxylate and its derivatives involves various molecular targets and pathways. For example, fluticasone furoate activates glucocorticoid receptors, inhibits nuclear factor kappa B, and reduces lung eosinophilia . These actions result in anti-inflammatory effects, making it effective in treating respiratory conditions .
Comparison with Similar Compounds
furan-2-carboxylate can be compared with other similar compounds, such as:
2-Thiophenecarboxylic acid: Similar structure but contains a thiophene ring instead of a furan ring.
3-Furoic acid: Similar structure but with the carboxylic acid group at the third position on the furan ring.
Furfuryl alcohol: A reduction product of this compound.
2,5-Furandicarboxylic acid: An oxidation product of this compound.
This compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Properties
IUPAC Name |
furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDYUVBFMFKNZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3O3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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